Tetraamminepalladium(II)hydrogencarbonate

Electroplating Corrosion Electrolyte Purity

Chloride impurities in conventional Pd precursors corrode electroplating equipment and poison sensitive catalysts. This chloride-free tetraamminepalladium(II) hydrogencarbonate eliminates those failure modes with quantifiable performance advantages: • 56.2 g/L aqueous solubility (20 °C) - enables direct electrolyte preparation without organic co-solvents or phase-transfer agents • ≥35% Pd by weight - ensures reproducible catalyst loading for wet impregnation and nanoparticle synthesis • Zero halide release - protects stainless steel & titanium bath components and prevents catalyst resting-state alteration in Suzuki, Heck, and Sonogashira couplings • Crystalline solid (density 2.04 g/mL) with straightforward handling and dissolution protocols

Molecular Formula C2H16N4O6Pd+2
Molecular Weight 298.59 g/mol
Cat. No. B12512538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamminepalladium(II)hydrogencarbonate
Molecular FormulaC2H16N4O6Pd+2
Molecular Weight298.59 g/mol
Structural Identifiers
SMILESC(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd+2]
InChIInChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2
InChIKeyQYYPTZGPXKUKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamminepalladium(II) Hydrogencarbonate Overview


Tetraamminepalladium(II) hydrogencarbonate (CAS 134620-00-1), with the linear formula [Pd(NH₃)₄](HCO₃)₂, is a water-soluble Pd(II) coordination complex characterized by a square-planar geometry around the palladium center [1]. With a molecular weight of approximately 296.58 g/mol and a reported palladium content of ≥35% by weight , this compound is a chloride-free precursor for homogeneous catalysis and electroplating applications [2]. Its high aqueous solubility (56.2 g/L at 20 °C) and crystalline solid state (density 2.04 g/mL) facilitate straightforward handling and dissolution protocols [1].

Tetraamminepalladium(II) Hydrogencarbonate Substitution Risks


Substituting tetraamminepalladium(II) hydrogencarbonate with other tetraamminepalladium(II) salts, such as the chloride or sulfate, is not trivial due to distinct performance limitations in critical applications. For instance, tetraamminepalladium(II) chloride introduces corrosive halide ions that compromise material integrity in electroplating baths and can poison sensitive catalysts, leading to reduced activity and selectivity [1]. Similarly, while tetraamminepalladium(II) sulfate eliminates halides, it increases the electrolyte salt load, which can shorten bath life in industrial plating processes [1]. These operational incompatibilities underscore the need for precise precursor selection based on quantifiable, application-specific data rather than simple class-level interchange.

Tetraamminepalladium(II) Hydrogencarbonate Quantitative Differentiation


Chloride-Free Purity vs. Chloride Salt

Unlike tetraamminepalladium(II) chloride [(NH₃)₄Pd]Cl₂, tetraamminepalladium(II) hydrogencarbonate contains zero corrosive chloride ions [1]. This eliminates chloride-induced corrosion of plant equipment and avoids catalyst poisoning in downstream reactions. Tetraamminepalladium(II) chloride, in contrast, introduces stoichiometric chloride that is a known corrosive agent in electroplating baths [1].

Electroplating Corrosion Electrolyte Purity

Thermal Stability vs. Halide & Sulfate Analogs

The thermal decomposition profile of tetraamminepalladium(II) hydrogencarbonate differs substantially from its halide and sulfate analogs. Thermogravimetric analysis of related [Pd(NH₃)₄]X₂ complexes demonstrates that the identity of the counterion X dictates the decomposition pathway, stoichiometry, and intermediate species formed [1]. For example, [Pd(NH₃)₄]Cl₂ and [Pd(NH₃)₄]Br₂ undergo thermal dissociation to yield trans-[Pd(NH₃)₂X₂] intermediates, whereas [Pd(NH₃)₄](NO₃)₂ and [Pd(NH₃)₄]SO₄ follow entirely different decomposition routes that do not produce diammine intermediates [1]. Although direct TGA data for the hydrogencarbonate salt are not reported in this study, the class-level evidence establishes that counterion selection fundamentally alters thermal behavior, which in turn influences precursor suitability for thermal processing applications.

Thermal Decomposition Precursor Stability Thermogravimetry

Aqueous Solubility vs. Ethylenediamine-Palladium Sulfate

Tetraamminepalladium(II) hydrogencarbonate exhibits a reported aqueous solubility of 56.2 g/L at 20 °C [1], enabling direct dissolution in water and aqueous electrolytes without requiring excess complexing agents. In contrast, the ethylenediamine-palladium sulfate complex [Pd(EDA)₂]SO₄ is described as not soluble in water and dissolves in plating electrolytes only in the presence of an excess of ethylenediamine [2]. This fundamental solubility difference dictates distinct formulation and handling requirements.

Electroless Plating Aqueous Catalysis Precursor Formulation

Palladium Content vs. Palladium(II) Acetate

Tetraamminepalladium(II) hydrogencarbonate is supplied with a minimum palladium content of 35% by weight (for ≥97% purity material) . For comparison, palladium(II) acetate, a widely used Pd precursor, contains approximately 47.5% Pd (calculated from Pd(OAc)₂ molecular weight 224.5 g/mol, Pd atomic weight 106.4). While acetate offers higher Pd density per gram, the hydrogencarbonate salt provides comparable loading efficiency (approximately 74% of the Pd density of acetate) while conferring the halide-free, water-soluble advantages that acetate lacks.

Catalyst Loading Cost Efficiency Precursor Selection

Tetraamminepalladium(II) Hydrogencarbonate Applications


Chloride-Free Electrolytes for Palladium Plating

As a chloride-free tetraamminepalladium(II) salt, this compound is preferentially selected for palladium electroplating baths where chloride ions would cause corrosion of stainless steel or titanium plant components and substrates. The absence of chloride eliminates this corrosion pathway and avoids the increased salt loading associated with sulfate-based alternatives [1]. Additionally, its direct water solubility (56.2 g/L at 20 °C) enables straightforward electrolyte preparation without excess ligand supplementation [2].

Aqueous-Phase Homogeneous Catalysis

In aqueous-phase cross-coupling reactions (Heck, Suzuki, Sonogashira), tetraamminepalladium(II) hydrogencarbonate serves as a water-soluble Pd(II) precatalyst that introduces no halide impurities. Halide ions can coordinate to Pd centers, altering catalytic activity, selectivity, and catalyst resting states. The hydrogencarbonate salt provides a clean Pd(II) source that dissolves directly in aqueous reaction media, eliminating the need for organic co-solvents or phase-transfer agents in certain biphasic protocols [1].

Pd Nanoparticle & Supported Catalyst Synthesis

The combination of high aqueous solubility (56.2 g/L at 20 °C) and defined Pd loading (≥35% by weight) makes this compound a suitable precursor for preparing supported Pd catalysts and nanoparticles via wet impregnation or deposition-precipitation methods [1]. The absence of halides is particularly advantageous when the target support (e.g., metal oxides, carbon materials) is susceptible to halide-induced surface modification or when residual halides would interfere with subsequent catalytic activity assessments [2].

Ligand-Exchange Precursor for Amine Complexes

Patented processes describe the conversion of tetraamminepalladium(II) hydrogencarbonate into complexes with oligoamine ligands such as ethylenediamine [1]. The carbonate/hydrogencarbonate counterion framework provides a versatile entry point for ligand-exchange reactions, circumventing the synthetic limitations encountered when attempting to prepare [Pd(amine)₂](HCO₃)₂ complexes directly from Pd(HCO₃)₂, which does not exist or is not commercially available [1].

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